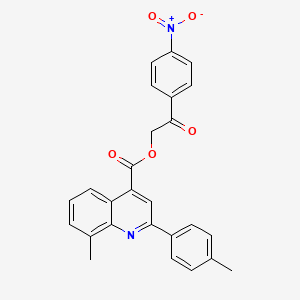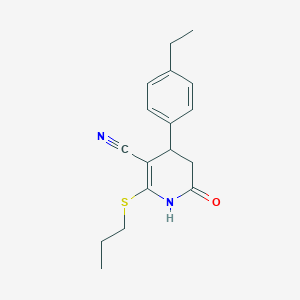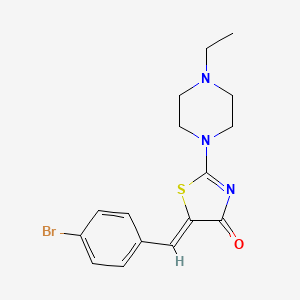
2-(4-Nitrophenyl)-2-oxoethyl 8-methyl-2-(4-methylphenyl)quinoline-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Nitrophenyl)-2-oxoethyl 8-methyl-2-(4-methylphenyl)quinoline-4-carboxylate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a nitrophenyl group, a quinoline ring, and a carboxylate ester, making it a subject of interest for researchers in chemistry, biology, and materials science.
Métodos De Preparación
The synthesis of 2-(4-Nitrophenyl)-2-oxoethyl 8-methyl-2-(4-methylphenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Methyl and Methylphenyl Groups: These groups can be introduced through Friedel-Crafts alkylation reactions using appropriate alkyl halides and catalysts like aluminum chloride.
Formation of the Carboxylate Ester: The carboxylate ester can be formed by reacting the quinoline derivative with 4-nitrophenyl acetic acid under esterification conditions, typically using a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Análisis De Reacciones Químicas
2-(4-Nitrophenyl)-2-oxoethyl 8-methyl-2-(4-methylphenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group, using nucleophiles like hydroxide ions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Aplicaciones Científicas De Investigación
2-(4-Nitrophenyl)-2-oxoethyl 8-methyl-2-(4-methylphenyl)quinoline-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of advanced materials, including polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(4-Nitrophenyl)-2-oxoethyl 8-methyl-2-(4-methylphenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the quinoline ring can intercalate with DNA, potentially disrupting cellular processes. The carboxylate ester group can undergo hydrolysis, releasing active intermediates that can interact with biological targets.
Comparación Con Compuestos Similares
Compared to other similar compounds, 2-(4-Nitrophenyl)-2-oxoethyl 8-methyl-2-(4-methylphenyl)quinoline-4-carboxylate stands out due to its unique combination of functional groups. Similar compounds include:
2-(4-Nitrophenyl)-2-oxoethyl 8-methylquinoline-4-carboxylate: Lacks the methylphenyl group, resulting in different chemical properties.
2-(4-Nitrophenyl)-2-oxoethyl 2-(4-methylphenyl)quinoline-4-carboxylate: Lacks the methyl group, affecting its reactivity and applications.
2-(4-Nitrophenyl)-2-oxoethyl 8-methyl-2-phenylquinoline-4-carboxylate: Lacks the methyl group on the phenyl ring, leading to variations in its chemical behavior.
Propiedades
Fórmula molecular |
C26H20N2O5 |
|---|---|
Peso molecular |
440.4 g/mol |
Nombre IUPAC |
[2-(4-nitrophenyl)-2-oxoethyl] 8-methyl-2-(4-methylphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C26H20N2O5/c1-16-6-8-18(9-7-16)23-14-22(21-5-3-4-17(2)25(21)27-23)26(30)33-15-24(29)19-10-12-20(13-11-19)28(31)32/h3-14H,15H2,1-2H3 |
Clave InChI |
CTEJCAKJSCKTAE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-{3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-2-oxo-5-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11623323.png)
![4-methoxy-N-[2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)phenyl]benzamide](/img/structure/B11623327.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B11623332.png)
![Ethyl 2-tert-butyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B11623339.png)

![1'-(morpholin-4-ylmethyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B11623365.png)
![2-(isopropylamino)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11623368.png)

![4-{(Z)-[4-(methoxycarbonyl)-5-methyl-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B11623373.png)
![2-{[4-(3-bromophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B11623377.png)
![3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-5-(4-methylphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11623381.png)
![4-[(4-bromophenyl)carbonyl]-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11623393.png)
![3-[(2-Chloro-benzoyl)-hydrazono]-N-(4-dimethylamino-phenyl)-butyramide](/img/structure/B11623407.png)
![2-[(2E)-2-(2-chlorobenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]ethanol](/img/structure/B11623408.png)
